2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-16-21(24(32)28-18-11-8-14-26-15-18)22(17-9-4-3-5-10-17)31-25(27-16)29-23(30-31)19-12-6-7-13-20(19)33-2/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCHZWWFIAJDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=CC=C4)C(=O)NC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolopyrimidines, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.49 g/mol. The structure features a triazolopyrimidine core with various functional groups that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.49 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes responsible for resistance mechanisms. For instance, derivatives of triazolo compounds have shown significant inhibition against metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance .
Table 1: Inhibition Potency against MBLs
| Compound | Inhibition Rate (%) at 100 μM | IC50 (μM) |
|---|---|---|
| Compound 5l | 86% ± 5% | 38.36 |
| Compound 5a | 50% ± 6% | 179 |
The above data indicates that structural modifications can enhance the inhibitory effects on specific enzymes like VIM-2 .
Anticancer Properties
The triazolopyrimidine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study:
A study conducted on a series of triazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The mechanism by which this compound exerts its biological effects involves several potential pathways:
- Enzyme Inhibition: The compound likely interacts with specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.
- Binding Affinity: Molecular docking studies suggest that the compound binds to active sites of target proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions .
- Apoptosis Induction: The ability to trigger apoptosis in cancer cells may be linked to the activation of caspases and modulation of Bcl-2 family proteins.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. Research indicates that it disrupts the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. This mechanism suggests that the compound could serve as a lead in developing new antiviral therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. A series of derivatives were tested against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). Some derivatives demonstrated significant anti-proliferative effects, indicating that modifications to the triazole or pyrimidine moieties can enhance biological activity .
Case Study 1: Antiviral Activity
A study focused on synthesizing derivatives of triazolo-pyrimidine compounds found that specific substitutions at the phenyl or pyridine positions significantly increased antiviral potency against influenza A virus. The lead compound showed IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of related compounds revealed that certain derivatives could inhibit cell growth in K562 and MCF-7 cell lines by inducing cell cycle arrest and apoptosis. The structure-activity relationship (SAR) analysis suggested that modifications at the 5 and 7 positions of the triazolo-pyrimidine ring were critical for enhancing biological activity .
Comparison with Similar Compounds
Table 1: Representative Analogues and Their Substituents
Physical and Spectroscopic Properties
- Melting Points : Analogues with electron-withdrawing groups (e.g., 5j , nitro substituent) exhibit higher melting points (>300°C) due to enhanced crystallinity and intermolecular interactions . The target compound’s methoxy and pyridinyl groups may lower its melting point relative to 5j , aligning closer to 2h (251.9–253.1°C) .
- NMR Data :
- 1H NMR : Methoxy protons in similar compounds resonate at δ 3.70–3.90 ppm (). The pyridin-3-yl group in the target compound would show distinct aromatic protons near δ 8.50–9.00 ppm .
- 13C NMR : The carboxamide carbonyl typically appears at δ 165–170 ppm , while triazolo-pyrimidine carbons range from δ 140–160 ppm .
Key Differentiators
- Substituent Effects : The pyridin-3-yl group in the target compound may enhance solubility in polar solvents compared to purely aryl-substituted analogues (e.g., 5j ) .
- Synthetic Complexity : Introducing a pyridine ring (vs. simpler aryl groups) could reduce reaction yields due to steric hindrance during cyclization .
Q & A
Q. How can researchers optimize the synthetic yield of 2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store the compound in amber vials at -20°C under inert gas (argon) to prevent oxidation of the dihydro-pyrimidine ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across structurally similar triazolopyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxyphenyl vs. acetylphenyl groups) using in vitro assays (e.g., mTOR inhibition IC) .
- Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., mTOR kinase domain) to explain potency variations .
- Data Table :
| Substituent (R) | mTOR IC (nM) | Notes |
|---|---|---|
| 3-Methoxyphenyl | 12.5 ± 1.2 | High selectivity |
| 4-Acetylphenyl | 45.3 ± 3.1 | Reduced hydrophobicity |
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target <3.5) and polar surface area (PSA <140 Ų) for blood-brain barrier penetration .
- Docking Studies (AutoDock Vina) : Prioritize derivatives with hydrogen bonds to mTOR Val2240/Glu2190 residues .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Western Blotting : Measure downstream mTOR targets (e.g., phosphorylated S6K1) in HepG2 hepatocellular carcinoma cells treated with 10 µM compound for 24 hours .
- Apoptosis Assays : Use Annexin V/PI staining to quantify cell death induction (e.g., 40% apoptosis at 48 hours in MDA-MB-231 cells) .
Q. How to address discrepancies in reported antibacterial efficacy between Enterococcus faecium and other Gram-positive pathogens?
- Methodological Answer :
- Comparative MIC Testing : Use standardized broth microdilution (CLSI guidelines) for E. faecium (MIC 8 µg/mL) vs. S. aureus (MIC 32 µg/mL) .
- Efflux Pump Inhibition Assays : Co-administer with verapamil (efflux inhibitor) to determine resistance mechanisms .
Methodological Challenges & Solutions
Q. What steps mitigate low yields during multi-step synthesis?
- Solution :
- Intermediate Trapping : Use scavengers (e.g., polymer-bound isocyanate) to remove unreacted aldehydes .
- Flow Chemistry : Improve reaction homogeneity and heat transfer for cyclization steps .
Q. How to reconcile conflicting crystallography and NMR data for the dihydro-pyrimidine ring conformation?
- Solution :
- Variable-Temperature NMR : Analyze ring-flipping dynamics (e.g., coalescence temperature at 300 K in DMSO-d) .
- *DFT Calculations (B3LYP/6-31G)**: Compare theoretical vs. experimental dihedral angles (deviation <5°) .
Research Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
